4,5-dibromofuran-2-carbonyl chloride physical and chemical properties
4,5-dibromofuran-2-carbonyl chloride physical and chemical properties
An In-depth Technical Guide to 4,5-dibromofuran-2-carbonyl chloride: Properties, Synthesis, and Applications
Introduction
4,5-dibromofuran-2-carbonyl chloride is a highly reactive halogenated heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, its structural features suggest significant potential as a versatile building block in organic synthesis.[1] As a derivative of furan, a core scaffold in many biologically active molecules, and possessing a reactive acyl chloride functional group, it is of considerable interest to researchers in medicinal chemistry and materials science.[2][3] The presence of two bromine atoms on the furan ring offers additional vectors for chemical modification, such as cross-coupling reactions, further expanding its synthetic utility.
This guide provides a comprehensive technical overview of 4,5-dibromofuran-2-carbonyl chloride, drawing upon established principles of organic chemistry and data from its precursor, 4,5-dibromofuran-2-carboxylic acid, and closely related structural analogs.[2][4] The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of its properties, a reliable protocol for its synthesis, and insights into its potential applications.
Molecular Structure and Physicochemical Properties
The structure of 4,5-dibromofuran-2-carbonyl chloride is characterized by a five-membered furan ring, with bromine atoms at the C4 and C5 positions and a carbonyl chloride group at the C2 position. The high electrophilicity of the carbonyl carbon, a hallmark of acyl chlorides, is the primary determinant of its chemical reactivity.[5]
Data Presentation: Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₅HBr₂ClO₂ | [1] (inferred) |
| Molecular Weight | 284.32 g/mol | [1] (inferred) |
| CAS Number | Not readily available | [1][2] |
| Appearance | Predicted to be a colorless to light-yellow liquid or low-melting solid | General Acyl Halide Properties |
| Boiling Point | Not experimentally determined. Expected to be lower than the corresponding carboxylic acid due to the absence of hydrogen bonding.[5] | [5] |
| Melting Point | Not experimentally determined. | |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).[6] | [6] |
| Stability | Highly sensitive to moisture; hydrolyzes to the corresponding carboxylic acid.[4][7] Thermally unstable at elevated temperatures.[7] | [4][7] |
Molecular Structure Visualization
Caption: Molecular structure of 4,5-dibromofuran-2-carbonyl chloride.
Synthesis and Purification
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and widely employed transformation in organic synthesis.[2] The most common and efficient methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Expertise & Causality: The Choice of Chlorinating Agent
Thionyl chloride is frequently the reagent of choice for this transformation due to several practical advantages. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[2] This simplifies the work-up procedure, as excess reagent and byproducts can be readily removed under reduced pressure.
The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction rate. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and the active catalyst in the reaction cycle. However, it is crucial to control the reaction temperature, as DMF can promote side reactions at higher temperatures.[4][8]
Experimental Protocol: Synthesis from 4,5-Dibromofuran-2-carboxylic Acid
This protocol is adapted from established procedures for the synthesis of related bromo-substituted furoyl chlorides.[2][4]
Materials:
-
4,5-Dibromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4,5-dibromofuran-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Under a gentle flow of nitrogen, add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. Following this, add a catalytic amount of anhydrous DMF (e.g., one drop).
-
Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction's progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is critical to ensure the apparatus is dry to prevent hydrolysis of the product.[4]
-
Purification: The crude 4,5-dibromofuran-2-carbonyl chloride is often of sufficient purity for direct use in subsequent reactions.[4] If higher purity is required, purification can be achieved by distillation under high vacuum.
Synthetic Workflow Visualization
Caption: General workflow for the synthesis of 4,5-dibromofuran-2-carbonyl chloride.
Chemical Reactivity and Stability
The reactivity of 4,5-dibromofuran-2-carbonyl chloride is dominated by the acyl chloride group. This functional group is highly susceptible to nucleophilic acyl substitution.[5]
-
Hydrolysis: The compound is extremely sensitive to moisture and will readily hydrolyze to 4,5-dibromofuran-2-carboxylic acid upon contact with water.[4][6] This necessitates handling and storage under anhydrous and inert conditions.[7]
-
Reactions with Nucleophiles: It reacts vigorously, often exothermically, with a wide range of nucleophiles.[3][6]
-
Friedel-Crafts Acylation: It can act as an acylating agent in the presence of a Lewis acid to introduce the 4,5-dibromofuroyl moiety onto aromatic rings.[5]
Key Reactions Visualization
Caption: Common reactions of 4,5-dibromofuran-2-carbonyl chloride.
Trustworthiness: Self-Validating Protocols for Handling and Storage
To maintain the integrity of 4,5-dibromofuran-2-carbonyl chloride, a self-validating system for handling and storage is essential.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox or using Schlenk line techniques.[11][12]
-
Anhydrous Conditions: All glassware and solvents must be rigorously dried before use.[7] Store the compound in a tightly sealed container with a PTFE-lined cap.[11]
-
Segregated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[7][13]
-
Working Aliquots: To preserve the purity of the bulk material, it is advisable to transfer smaller, working quantities into separate vials. This minimizes the exposure of the main stock to atmospheric moisture during repeated use.[11]
Predicted Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet in the aromatic region corresponding to the proton at the C3 position of the furan ring.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms. The carbonyl carbon of the acyl chloride will be the most downfield signal, typically in the range of 158-162 ppm.[14] The carbons bearing the bromine atoms will also be significantly shifted.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum will be a strong C=O stretching vibration at a high wavenumber, typically around 1750-1800 cm⁻¹, which is characteristic of acyl chlorides.
Applications in Research and Drug Development
Halogenated heterocyclic compounds are of paramount importance in modern drug discovery.[15] The inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
4,5-dibromofuran-2-carbonyl chloride serves as a valuable intermediate for introducing the dibromofuran moiety into more complex molecular architectures.[3] Its high reactivity allows for the efficient synthesis of a diverse library of furan-based esters and amides, which can then be screened for biological activity.[16] Furthermore, the two bromine atoms can be selectively functionalized via modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), providing a powerful tool for generating structural diversity and performing structure-activity relationship (SAR) studies.[17][18]
Safety and Hazard Information
As with all acyl halides, 4,5-dibromofuran-2-carbonyl chloride should be handled with extreme care.[6]
-
Corrosivity: It is expected to be highly corrosive to the skin, eyes, and respiratory tract.[6][7][13] Contact will cause severe chemical burns.[6]
-
Moisture Reactivity: It reacts with moisture to produce corrosive hydrogen chloride (HCl) gas.[4][6]
-
Handling Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[7][13]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[13][19] For inhalation, move the individual to fresh air.[13] If ingested, do not induce vomiting and seek immediate medical assistance.[13][20]
References
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Teachy. (n.d.). Summary of Organic Functions: Acyl Halide Nomenclature. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
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Reddit. (2023). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved from [Link]
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PubChem. (n.d.). 4',5'-Dibromo-2'-fluorophenacyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
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CORA. (2022). Synthesis and reactivity of dihalofuranones. Retrieved from [Link]
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MDPI. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate (3). Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]
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PubMed. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Retrieved from [Link]
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PubChem. (n.d.). 2-Furancarbonyl chloride. Retrieved from [Link]
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InCatT. (2021). A direct method for carboformylation at last: the acid chloride does the job!. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromofuran-2-carbonyl chloride (C5H2BrClO2). Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectroscopic studies of the behaviors of carbonyl compounds in various solutions. Retrieved from [Link]
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